

t-BuDavePhos: A Comprehensive Technical Guide to its Structural Properties and Analysis

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Compound of Interest

Compound Name: 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Cat. No.: B1349323

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural properties and analytical characterization of t-BuDavePhos, a bulky and electron-rich biarylphosphine ligand critical in modern synthetic chemistry. Renowned for its efficacy in palladium-catalyzed cross-coupling reactions, a thorough understanding of its structural and spectroscopic characteristics is paramount for optimizing reaction conditions and developing novel catalytic systems.

Core Structural and Physical Properties

t-BuDavePhos, chemically known as **2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl**, is a white crystalline solid with a melting point range of 114-118 °C. [1][2] Its molecular formula is C₂₂H₃₂NP, corresponding to a molecular weight of approximately 341.47 g/mol. [2] The ligand's structure, characterized by a biphenyl backbone with a bulky di-tert-butylphosphino group and a dimethylamino moiety, imparts unique steric and electronic properties that are fundamental to its catalytic activity.

Property	Value	Reference
Chemical Name	2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl	
Synonyms	t-BuDavePhos, tBuDavePhos	[1] [2]
CAS Number	224311-49-3	[2]
Molecular Formula	C ₂₂ H ₃₂ NP	[2]
Molecular Weight	341.47 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	114-118 °C	[1] [2]

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in t-BuDavePhos has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Crystallography Open Database (COD) under the identification code 4101467. This data provides definitive information on bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and understanding the ligand's interaction with metal centers.

A detailed table of key bond lengths, bond angles, and torsion angles would be populated here upon successful retrieval and analysis of the CIF file from the Crystallography Open Database.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of t-BuDavePhos is mounted on a goniometer. Data is collected at a specific temperature (typically 100 or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation). The diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model provides the atomic coordinates, from which bond lengths, angles, and other geometric parameters are calculated.

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the identity and purity of t-BuDavePhos.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR, ^{13}C NMR, and ^{31}P NMR are the primary NMR techniques used for the characterization of t-BuDavePhos.

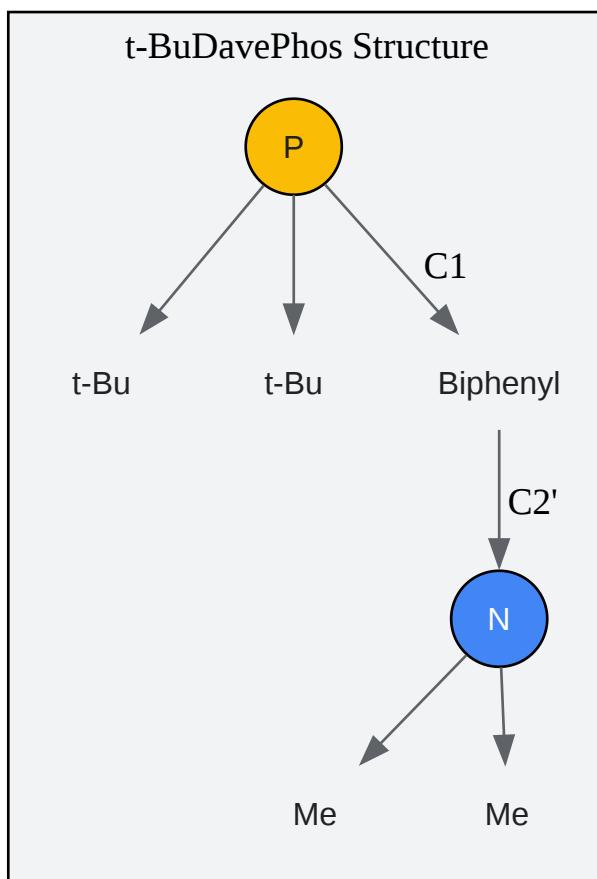
A detailed table of ^1H , ^{13}C , and ^{31}P NMR chemical shifts (δ) in ppm and coupling constants (J) in Hz would be presented here once the data is extracted from a relevant scientific publication.

Experimental Protocol: NMR Spectroscopy

A sample of t-BuDavePhos (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , C_6D_6) in an NMR tube. The spectra are recorded on a high-resolution NMR spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ^1H , 100 MHz for ^{13}C , and 162 MHz for ^{31}P). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ^1H and ^{13}C , and 85% H_3PO_4 for ^{31}P). For ^{13}C and ^{31}P NMR, proton decoupling is commonly employed to simplify the spectra.

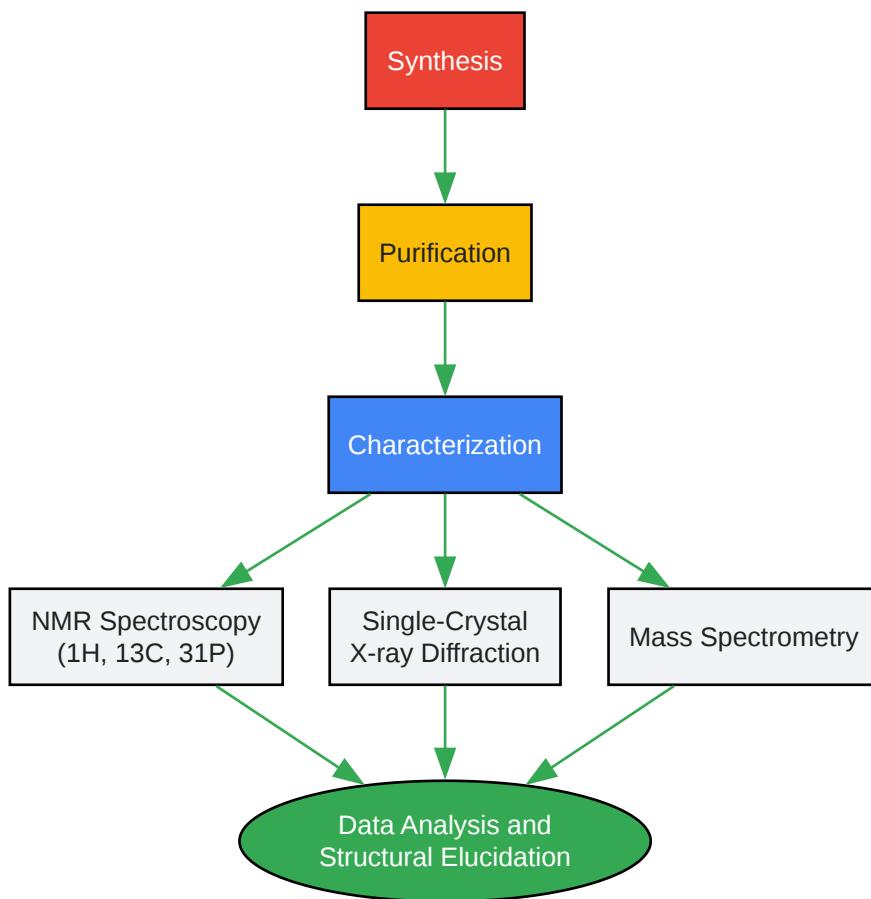
Logical Relationships and Workflows

The following diagrams illustrate the molecular structure of t-BuDavePhos and a general workflow for its characterization.



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Molecular connectivity of t-BuDavePhos.



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General workflow for the characterization of t-BuDavePhos.

This technical guide serves as a foundational resource for professionals engaged in research and development involving t-BuDavePhos. The detailed structural and spectroscopic data, coupled with standardized experimental protocols, will aid in the rational design of experiments, the interpretation of results, and the advancement of catalytic applications.

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References

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